2-{4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}-4-methylquinoline
Overview
Description
2-{4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}-4-methylquinoline is a complex organic compound that features a quinoline core substituted with an indole moiety and a piperazine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}-4-methylquinoline typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Butanoyl Group: The indole derivative is then reacted with butanoyl chloride in the presence of a base such as pyridine to form the 4-(1H-indol-3-yl)butanoyl intermediate.
Formation of the Piperazine Derivative: The piperazine ring is introduced by reacting the butanoyl intermediate with piperazine under reflux conditions.
Quinoline Synthesis: The final step involves the formation of the quinoline core, which can be achieved through the Skraup synthesis, where aniline reacts with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl group in the butanoyl chain, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the quinoline and indole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated quinoline or indole derivatives.
Scientific Research Applications
2-{4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}-4-methylquinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies involving receptor binding and signal transduction pathways.
Chemical Biology: It serves as a probe to study the structure-activity relationship of indole and quinoline derivatives.
Industrial Applications: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-{4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}-4-methylquinoline involves its interaction with specific molecular targets such as enzymes and receptors. The indole moiety is known to bind to serotonin receptors, while the quinoline core can interact with DNA and inhibit topoisomerase enzymes. These interactions disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Indol-3-yl)butan-2-one: Shares the indole and butanoyl moieties but lacks the piperazine and quinoline components.
Indole-3-butyric acid: Contains the indole and butyric acid moieties but differs in the overall structure and lacks the quinoline and piperazine rings.
Uniqueness
2-{4-[4-(1H-indol-3-yl)butanoyl]piperazin-1-yl}-4-methylquinoline is unique due to its combination of indole, piperazine, and quinoline moieties, which confer a distinct set of biological activities and chemical properties. This combination allows for diverse interactions with biological targets, making it a valuable compound for medicinal and chemical research.
Properties
IUPAC Name |
4-(1H-indol-3-yl)-1-[4-(4-methylquinolin-2-yl)piperazin-1-yl]butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O/c1-19-17-25(28-24-11-5-2-8-21(19)24)29-13-15-30(16-14-29)26(31)12-6-7-20-18-27-23-10-4-3-9-22(20)23/h2-5,8-11,17-18,27H,6-7,12-16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXPZBQZAANVLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)CCCC4=CNC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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